molecular formula C20H41N5O7 B12320003 4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)hexopyranoside

4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)hexopyranoside

Cat. No.: B12320003
M. Wt: 463.6 g/mol
InChI Key: DNYGXMICFMACRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Micronomicin is typically produced through biotechnological methods rather than chemical synthesis due to its complex structure. The production involves the cultivation of Micromonospora sagamiensis, followed by extraction and purification processes . The fermentation broth containing the antibiotic is subjected to various chromatographic techniques to isolate and purify Micronomicin .

Industrial Production Methods

In industrial settings, the production of Micronomicin involves large-scale fermentation processes. The bacterium Micromonospora sagamiensis is cultured in bioreactors under controlled conditions to optimize the yield of the antibiotic. After fermentation, the broth is processed to extract and purify Micronomicin using techniques such as preparative high-performance liquid chromatography (HPLC) and size-exclusion chromatography .

Chemical Reactions Analysis

Types of Reactions

Micronomicin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving Micronomicin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions involving Micronomicin depend on the specific type of reaction. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products .

Scientific Research Applications

Micronomicin has a wide range of scientific research applications, including:

Chemistry

In chemistry, Micronomicin is used as a model compound to study the mechanisms of aminoglycoside antibiotics. Researchers investigate its chemical properties and reactions to develop new antibiotics with improved efficacy and reduced toxicity .

Biology

In biology, Micronomicin is used to study bacterial resistance mechanisms. Researchers use this compound to understand how bacteria develop resistance to aminoglycosides and to identify potential targets for new antibacterial agents .

Medicine

In medicine, Micronomicin is used to treat infections caused by Gram-positive and Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and Escherichia coli . Clinical studies have shown that Micronomicin has a high therapeutic index and is well-tolerated by patients .

Industry

In the pharmaceutical industry, Micronomicin is used in the development of new antibiotic formulations. It is also used in quality control processes to ensure the purity and potency of antibiotic products .

Properties

IUPAC Name

2-[4,6-diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h9-19,24-28H,4-8,21-23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYGXMICFMACRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860825
Record name 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.